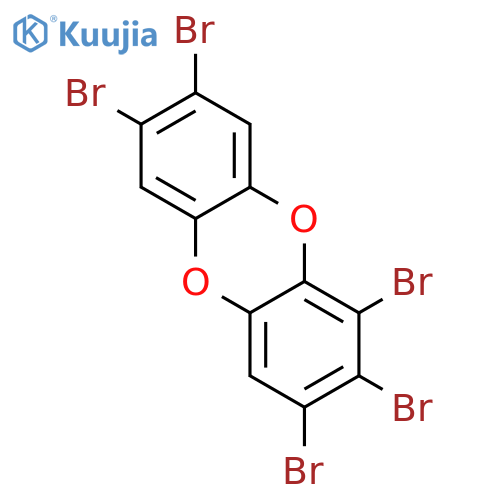Cas no 109333-34-8 (1,2,3,7,8-Pentabromodibenzo-p-dioxin)

109333-34-8 structure
商品名:1,2,3,7,8-Pentabromodibenzo-p-dioxin
1,2,3,7,8-Pentabromodibenzo-p-dioxin 化学的及び物理的性質
名前と識別子
-
- Dibenzo[b,e][1,4]dioxin,1,2,3,7,8-pentabromo-
- 1,2,3,7,8-pentabromodibenzo-p-dioxin
- 1,2,3,7,8-Pentabromo-dibenzo[1,4]dioxine
- 1,2,3,7,8-pentabromo-dibenzo-p-dioxin
- 1,2,3,7,8-pentabromooxanthrene
- AC1L1SZN
- AC1Q26SZ
- CHEMBL137665
- Dibenzo(b,e)(1,4)dioxin, 1,2,3,7,8-pentabromo-
- 1,2,3,7,8-PENTABROMODIBENZO-PARA-DIOXIN
- 109333-34-8
- NS00003177
- BDBM50408303
- ZIFMQFDZODRVTG-UHFFFAOYSA-N
- DTXSID6073784
- 1,2,3,7,8-Pentabromodibenzo-p-dioxin
-
- インチ: InChI=1S/C12H3Br5O2/c13-4-1-7-8(2-5(4)14)19-12-9(18-7)3-6(15)10(16)11(12)17/h1-3H
- InChIKey: ZIFMQFDZODRVTG-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(Br)C=C2OC3=C(Br)C(Br)=C(Br)C=C3OC2=C1
計算された属性
- せいみつぶんしりょう: 573.60479
- どういたいしつりょう: 573.604992
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 0
- 複雑さ: 344
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5
- 疎水性パラメータ計算基準値(XlogP): 6.5
じっけんとくせい
- 密度みつど: 2.526
- ふってん: 507.5°Cat760mmHg
- フラッシュポイント: 212.6°C
- 屈折率: 1.723
- PSA: 18.46
- LogP: 7.39710
1,2,3,7,8-Pentabromodibenzo-p-dioxin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P274370-1mg |
1,2,3,7,8-Pentabromodibenzo-p-dioxin |
109333-34-8 | 1mg |
$207.00 | 2023-05-17 | ||
| TRC | P274370-10mg |
1,2,3,7,8-Pentabromodibenzo-p-dioxin |
109333-34-8 | 10mg |
$1642.00 | 2023-05-17 |
1,2,3,7,8-Pentabromodibenzo-p-dioxin 関連文献
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
3. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
Ping Tong Food Funct., 2020,11, 628-639
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
109333-34-8 (1,2,3,7,8-Pentabromodibenzo-p-dioxin) 関連製品
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬